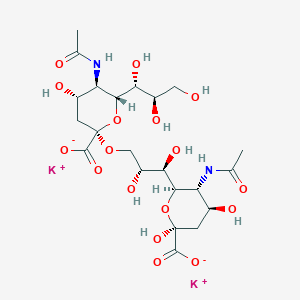

alpha-(2-9)-Disialic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Alpha-(2-9)-Disialic acid, also known as disialic acid or Neu5,9Ac2, is a type of sialic acid that is found in various biological systems. It is a complex carbohydrate that plays a crucial role in many physiological and pathological processes. Disialic acid is known for its unique structure and properties that make it an important molecule in various fields of research.

Wirkmechanismus

Disialic acid exerts its biological effects through various mechanisms, including receptor-ligand interactions, enzymatic activity, and modulation of signal transduction pathways. It binds to specific receptors on immune cells and neurons, leading to the activation of downstream signaling pathways. Disialic acid also modulates the activity of enzymes involved in the synthesis and degradation of other carbohydrates.

Biochemische Und Physiologische Effekte

Disialic acid has a wide range of biochemical and physiological effects, including modulation of immune responses, regulation of cell adhesion and migration, and modulation of neuronal function. It has been shown to play a role in the pathogenesis of various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

Disialic acid has several advantages and limitations for lab experiments. It is a complex molecule that requires specialized techniques for analysis and synthesis. However, its unique properties make it an important molecule for studying various biological processes. Disialic acid can be used as a tool for studying receptor-ligand interactions, enzymatic activity, and signal transduction pathways.

Zukünftige Richtungen

There are several future directions for alpha-(2-9)-Disialic acid acid research. One area of interest is the development of new methods for synthesizing alpha-(2-9)-Disialic acid acid. Another area of interest is the identification of new biological functions and mechanisms of action for alpha-(2-9)-Disialic acid acid. Additionally, alpha-(2-9)-Disialic acid acid may have potential therapeutic applications in the treatment of various diseases, including cancer and neurodegenerative diseases.

Conclusion:

In conclusion, alpha-(2-9)-Disialic acid is a complex carbohydrate that plays a crucial role in various biological processes. It has unique properties that make it an important molecule for studying various biological processes. Disialic acid has several advantages and limitations for lab experiments, and there are several future directions for alpha-(2-9)-Disialic acid acid research. Understanding the biological functions and mechanisms of action of alpha-(2-9)-Disialic acid acid may lead to the development of new therapeutic strategies for the treatment of various diseases.

Synthesemethoden

Disialic acid can be synthesized using different methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to create alpha-(2-9)-Disialic acid acid. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze the reaction that leads to the formation of alpha-(2-9)-Disialic acid acid. Both methods have their advantages and limitations, and the choice of method depends on the specific application.

Wissenschaftliche Forschungsanwendungen

Disialic acid has been extensively studied in various fields of research, including immunology, glycobiology, and neuroscience. It has been found to play an important role in the immune system, where it acts as a ligand for certain immune receptors. Disialic acid also plays a role in neuronal development and function, where it is involved in synaptic plasticity and memory formation.

Eigenschaften

CAS-Nummer |

114474-59-8 |

|---|---|

Produktname |

alpha-(2-9)-Disialic acid |

Molekularformel |

C22H34K2N2O17 |

Molekulargewicht |

676.7 g/mol |

IUPAC-Name |

dipotassium;(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-[(2R,4S,5R,6R)-5-acetamido-2-carboxylato-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,2-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C22H36N2O17.2K/c1-7(26)23-13-9(28)3-21(38,19(34)35)40-17(13)16(33)12(31)6-39-22(20(36)37)4-10(29)14(24-8(2)27)18(41-22)15(32)11(30)5-25;;/h9-18,25,28-33,38H,3-6H2,1-2H3,(H,23,26)(H,24,27)(H,34,35)(H,36,37);;/q;2*+1/p-2/t9-,10-,11+,12+,13+,14+,15+,16+,17+,18+,21-,22+;;/m0../s1 |

InChI-Schlüssel |

GWXXDIQADFGQPM-APWQMXJUSA-L |

Isomerische SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO[C@@]2(C[C@@H]([C@H]([C@@H](O2)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)(C(=O)[O-])O)O.[K+].[K+] |

SMILES |

CC(=O)NC1C(CC(OC1C(C(COC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)(C(=O)[O-])O)O.[K+].[K+] |

Kanonische SMILES |

CC(=O)NC1C(CC(OC1C(C(COC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)(C(=O)[O-])O)O.[K+].[K+] |

Synonyme |

alpha-(2-9)-disialic acid |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,6,7-tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one](/img/structure/B47148.png)

![Tert-butyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]propanoate;oxalic acid](/img/structure/B47152.png)

![2-Methylpyrido[2,3-B]pyrazine-3(4H)-thione](/img/structure/B47171.png)

![Furo[3,2-c]pyridine-2-carbonitrile](/img/structure/B47179.png)